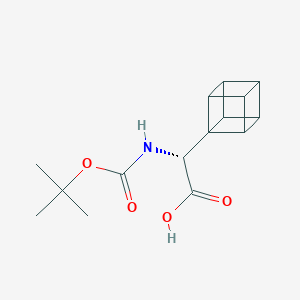
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid is a compound that features a cubane structure, which is a highly strained, cubic-shaped hydrocarbon The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid typically involves multiple steps, starting from commercially available cubane derivatives. The key steps include:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the acetic acid moiety: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds to introduce the acetic acid functionality.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid can undergo several types of chemical reactions, including:
Substitution reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and reduction: The cubane core can be subjected to oxidation or reduction, although these reactions are less common due to the stability of the cubane structure.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Various nucleophiles, such as alkyl halides or amines, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form amides or other derivatives through further reactions.
Applications De Recherche Scientifique
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing the cubane structure.
Biology and Medicine: The unique structural properties of cubane derivatives make them potential candidates for drug development, particularly as scaffolds for designing new pharmaceuticals.
Industry: While specific industrial applications are limited, the compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid depends on its specific application. In drug development, the cubane structure can interact with biological targets through hydrophobic interactions and steric effects. The Boc-protected amine can be deprotected to reveal a reactive amine group, which can then form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(tert-butoxycarbonylamino)-5-hexenoic acid: This compound also features a Boc-protected amine but has a different carbon backbone.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in their core structures.
Uniqueness
The uniqueness of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid lies in its cubane core, which imparts distinct structural and chemical properties. The cubane structure is highly strained and rigid, making it an interesting scaffold for various applications.
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
(2R)-2-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18)/t4?,5?,6?,7?,8?,9?,10?,11-,15?/m0/s1 |
Clé InChI |
HRTDBFFFLMHCJS-BFCFRCCOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12C3C4C1C5C4C3C25 |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)C12C3C4C1C5C4C3C25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


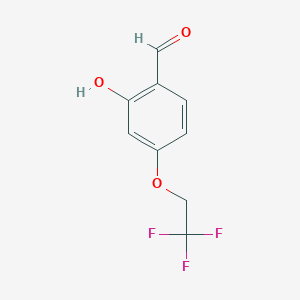
![1-[3-(Trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B12276961.png)
![17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12276962.png)
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine](/img/structure/B12276965.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12276967.png)
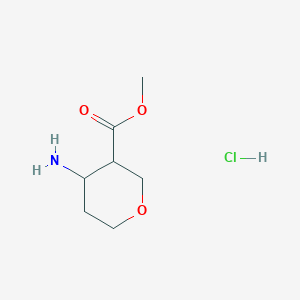
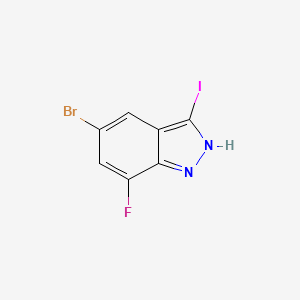
![7-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B12276982.png)
![3-(4-methylbenzenesulfonyl)-N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B12276994.png)
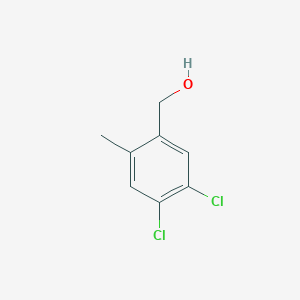
![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12277009.png)

![[5-(2-acetamido-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12277027.png)
![4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12277033.png)
